molecular formula C26H24N4O3 B2633051 3-(3-cyanophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea CAS No. 1023581-36-3

3-(3-cyanophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Cat. No.: B2633051
CAS No.: 1023581-36-3
M. Wt: 440.503
InChI Key: KWICPBNKGCRCBJ-UHFFFAOYSA-N
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Description

Structural Validation Through Spectral Data

  • 13C NMR : Expected signals include:
    • 168 ppm (urea carbonyl)
    • 152–156 ppm (aromatic carbons adjacent to methoxy groups)
    • 118 ppm (cyano carbon)
  • Mass spectrometry : Molecular ion peak at m/z 474.5 (C27H25N4O4+) confirms the molecular formula.

Historical Context of Urea-Based Heterocyclic Compounds

Urea derivatives have been pivotal in drug discovery since the 1950s, when tolbutamide demonstrated the therapeutic potential of sulfonylurea scaffolds. The integration of urea into heterocyclic systems gained prominence through:

Key Milestones in Urea Heterocycle Development

Era Development Impact
1960s Benzodiazepines with urea-like motifs (e.g., chlordiazepoxide) Established urea as a hydrogen-bonding pharmacophore
1990s Sorafenib (urea-linked kinase inhibitor) Validated urea in targeted cancer therapies
2010s FtsZ-targeting ureas (e.g., 3-phenylisoquinolines) Demonstrated antibacterial applications via cytoskeletal modulation

The target compound builds upon these foundations by combining urea's hydrogen-bonding capacity with the planar aromaticity of isoquinoline—a strategy shown to enhance DNA intercalation and enzyme inhibition.

Structural Relationship to Isoquinoline Alkaloid Derivatives

The dihydroisoquinoline unit positions this compound within the broader family of isoquinoline alkaloids, while its synthetic modifications address historical limitations:

Comparative Analysis of Key Isoquinoline Derivatives

Compound Core Structure Functional Modifications Biological Relevance
Berberine Fully aromatic isoquinoline Quaternary ammonium salt Antimicrobrial, poor bioavailability
Sanguinarine Dibenzoisoquinoline Planar polycyclic system Topoisomerase inhibition
Target Compound 3,4-Dihydroisoquinoline - 6,7-Dimethoxy
- Urea linker
Enhanced solubility vs. natural alkaloids

The 3,4-dihydro modification reduces aromaticity compared to berberine, potentially improving solubility while retaining the ability to intercalate nucleic acids. Methoxy groups at positions 6 and 7 mirror substitutions in antifungal isoquinolines like griseofulvin, suggesting similar target affinity for tubulin-like proteins.

Critical Substitution Effects

  • Cyanophenyl group : Introduces strong electron-withdrawing character, stabilizing the urea carbonyl dipole moment.
  • Methylene linker : The -CH2- between phenyl and dihydroisoquinoline allows conformational flexibility for target binding.
  • 3,4-Dihydro saturation : Reduces planarity versus fully aromatic isoquinolines, potentially lowering intercalation-driven toxicity.

Properties

IUPAC Name

1-(3-cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-32-24-14-19-10-11-28-23(22(19)15-25(24)33-2)13-17-6-8-20(9-7-17)29-26(31)30-21-5-3-4-18(12-21)16-27/h3-9,12,14-15H,10-11,13H2,1-2H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWICPBNKGCRCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyanophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3-cyanophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and advanced purification techniques. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-cyanophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(3-cyanophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 3-(3-cyanophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The 3-cyanophenyl substituent contributes to a moderate molecular weight (440.49 g/mol), while bulkier groups like 3-chloro-4-methoxyphenyl increase the MW to 479.96 g/mol . Aliphatic substituents (e.g., propenyl in ) reduce MW significantly (379.45 g/mol).

Ethoxy and methoxy groups (e.g., in and ) may confer moderate lipophilicity, influencing membrane permeability.

Synthetic Yields :

  • While direct yield data for the target compound are unavailable, analogs with electron-withdrawing groups (e.g., 3,5-dichlorophenyl in ) show lower yields (~78%) compared to electron-neutral groups (e.g., 3-fluorophenyl: 87%) . This suggests that steric and electronic factors influence reaction efficiency.

Research Findings and Implications

  • Synthetic Trends : The preparation of urea derivatives often follows a nucleophilic substitution pathway, as described in , where substituted anilines react with isocyanate precursors in tetrahydrofuran . Yields correlate with substituent electronic properties, with electron-deficient aryl groups (e.g., chloro) requiring longer reaction times.
  • Physicochemical Predictions : Predicted properties for the 2-ethoxyphenyl analog (e.g., boiling point 561.7°C, pKa ~13.89) highlight the role of alkoxy groups in modulating thermal stability and acidity .
  • Purity and Applications : High-purity analogs (>90%, as in ) are critical for pharmacological studies, where impurities could confound bioactivity results.

Biological Activity

The compound 3-(3-cyanophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H25N3O3C_{28}H_{25}N_{3}O_{3} with a molecular weight of 483.6 g/mol . The structure features a urea moiety which is significant in medicinal chemistry for its role in various biological activities.

PropertyValue
Molecular FormulaC28H25N3O3
Molecular Weight483.6 g/mol
IUPAC Name3-(3-cyanophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(3-cyanophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, urea derivatives have been shown to inhibit cell growth in A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines.

Case Study Findings:

  • A study reported that similar diaryl urea derivatives demonstrated IC50 values ranging from 2.39 μM to 3.90 μM against A549 and HCT-116 cell lines, indicating potent anticancer activity comparable to established drugs like sorafenib .

The mechanism by which these compounds exert their effects often involves the inhibition of specific proteins involved in cancer cell proliferation. For example, the urea moiety can form hydrogen bonds with amino acid residues in target proteins such as BRAF, which is implicated in various cancers .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 3-(3-cyanophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea . Modifications to the phenyl rings and the introduction of different substituents can significantly affect the potency and selectivity of these compounds against cancer cells.

CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl...}A5492.39 ± 0.10
HCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
HCT-1162.25 ± 0.71

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